molecular formula C10H15BrN2O B1441631 2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1219960-92-5

2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol

Cat. No.: B1441631
CAS No.: 1219960-92-5
M. Wt: 259.14 g/mol
InChI Key: SQRXCMNPWNCNLC-UHFFFAOYSA-N
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Description

2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol is a chemical compound with a complex structure that includes a brominated pyridine ring, an ethylamino group, and an ethanol moiety

Scientific Research Applications

2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol has several scientific research applications:

Safety and Hazards

The compound is labeled as an irritant . It’s important to handle it with appropriate safety measures to avoid skin and eye contact, and inhalation.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and acetic acid to brominate 4-methyl-2-pyridine, followed by the reaction with ethylamine and ethanol under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogen-substituted derivatives.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol is unique due to its combination of a brominated pyridine ring, an ethylamino group, and an ethanol moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(5-bromo-4-methylpyridin-2-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-3-13(4-5-14)10-6-8(2)9(11)7-12-10/h6-7,14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRXCMNPWNCNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223702
Record name 2-[(5-Bromo-4-methyl-2-pyridinyl)ethylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219960-92-5
Record name 2-[(5-Bromo-4-methyl-2-pyridinyl)ethylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Bromo-4-methyl-2-pyridinyl)ethylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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